molecular formula C22H17N5O4 B11708277 2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

Cat. No.: B11708277
M. Wt: 415.4 g/mol
InChI Key: YHFNKZYXJIXKST-UHFFFAOYSA-N
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Description

2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide typically involves the condensation of 2-nitrophenylhydrazine with an indole-2,3-dione derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, leading to various biological effects. For example, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[2-hydroxy-3-[(2-nitrophenyl)diazenyl]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H17N5O4/c28-20(23-15-8-2-1-3-9-15)14-26-18-12-6-4-10-16(18)21(22(26)29)25-24-17-11-5-7-13-19(17)27(30)31/h1-13,29H,14H2,(H,23,28)

InChI Key

YHFNKZYXJIXKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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